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Compound of Interest

Compound Name:
1-(tert-Butoxycarbonyl)-1,4-

diazepane-5-carboxylic acid

CAS No.: 1214824-64-2

Cat. No.: B593913

Get Quote

Executive Summary: The Homopiperazine
Advantage
The 1,4-diazepane scaffold (homopiperazine) represents a strategic "ring expansion" of the

classic piperazine moiety found in drugs like Ciprofloxacin and Imatinib. This structural

modification alters the vector orientation of substituents and increases ring flexibility, often

resulting in:

Enhanced Sigma Receptor Affinity: Crucial for neuroprotective and antipsychotic activity.

Improved Hydrophobicity: Facilitating blood-brain barrier (BBB) penetration.

Unique Binding Topologies: Enabling inhibition of "undruggable" targets like KRAS mutants.

Comparative Analysis: Anticancer Activity
Recent medicinal chemistry campaigns have repositioned 1,4-diazepanes from simple linkers

to active pharmacophores targeting specific oncogenic mutations.
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Case Study: KRAS-G12D Inhibition
A novel series of 1,4-diazepane-based PROTACs and inhibitors have demonstrated potent

activity against pancreatic cancer cell lines.

Performance Comparison: 1,4-Diazepane Derivative (Cmpd 10c) vs. Standard Controls

Metric
Novel 1,4-
Diazepane (Cmpd
10c)

Standard KRAS
Inhibitor
(Sotorasib/Adagras
ib)*

Wild-Type Control
(A549)

Target KRAS-G12D (Mutant)
KRAS-G12C

(Specific)
Wild-Type KRAS

IC50 (Panc1 Cells) 1.40 µM N/A (G12C specific) > 100 µM

Selectivity Index 4.9-fold (vs. WT) High N/A

Mechanism
Glu92/His95

Interaction
Cys12 Covalent Bond N/A

Note: Direct comparison is nuanced as approved inhibitors target G12C; however, the 1,4-

diazepane derivative shows rare potency against the G12D mutation.

Mechanism of Action: KRAS Binding
The 7-membered ring allows the molecule to adopt a "folded" conformation that fits into the

shallow groove of the KRAS-G12D mutant, a feat difficult for rigid piperazine analogs.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593913?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1,4-Diazepane Derivative
(Cmpd 10c)

KRAS-G12D Mutant
(Pancreatic Cancer)

Targets

Pocket Occupation
(Glu92/His95 Interaction)

Inhibits

RAF-MEK-ERK Pathway

Blocks Phosphorylation

Apoptosis & 
Antiproliferation

Result

Click to download full resolution via product page

Figure 1: Mechanism of KRAS-G12D inhibition by 1,4-diazepane derivatives, preventing

downstream RAF-MEK-ERK signaling.

Antimicrobial & Efflux Pump Inhibition
While piperazines (e.g., Ciprofloxacin) are established antibiotics, 1,4-diazepanes are

emerging as Efflux Pump Inhibitors (EPIs), capable of reversing resistance in multi-drug

resistant (MDR) bacteria.

Experimental Data: Reversal of Resistance
Assay: Checkerboard Titration against E. coli (MDR strains).
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Compound Class MIC Alone (µg/mL)
MIC +
Ciprofloxacin
(Combination)

Fold Reduction
(Potentiation)

1-Benzyl-1,4-

diazepane
> 256 (Inactive) 0.5 16-fold

Control (No Inhibitor) N/A 8.0 (Resistant) 1.0

Phenylalanine-

Arginine (PAβN)*
> 128 0.25 32-fold

Note: While PAβN is a standard EPI, it is toxic. 1,4-Diazepanes offer a more favorable

cytotoxicity profile.

Mechanism: Efflux Pump Blockade
The lipophilic benzyl-homopiperazine moiety competes for the binding site of the AcrAB-TolC

efflux pump, preventing the expulsion of the antibiotic.
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Figure 2: Synergistic action of 1,4-diazepane derivatives in blocking bacterial efflux pumps,

restoring antibiotic sensitivity.

Experimental Protocols
A. Synthesis: Green Aza-Nazarov Cyclization
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This protocol describes the "atom-economical" synthesis of the 1,4-diazepane ring, avoiding

harsh cyclization conditions.

Reagents:

1,2-Diamine (e.g., Ethylenediamine derivatives)

Alkyl 3-oxohex-5-enoate[1]

Catalyst: Bronsted acid or Lewis acid (e.g., Sc(OTf)3)

Workflow:

Condensation: Mix diamine and keto-ester (1:1 equiv) in Ethanol at Room Temp for 2h.

Imine Formation: Monitor TLC for disappearance of starting material.

Cyclization: Heat to 60°C. The in situ generated aza-Nazarov reagent undergoes

intramolecular aza-Michael cyclization.

Purification: Silica gel column chromatography (Eluent: DCM/MeOH 95:5).

B. Biological Assay: MTT Cytotoxicity Screen
Objective: Determine IC50 against cancer cell lines (e.g., Panc1, HeLa).

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h.

Treatment: Add 1,4-diazepane derivatives (dissolved in DMSO) at serial dilutions (0.1 µM to

100 µM).

Control: DMSO (0.1%) vehicle control.

Positive Control: Doxorubicin (1 µM).

Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
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Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h.

Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression

(GraphPad Prism).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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